(3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid
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Overview
Description
(3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid is a complex organic compound featuring a thiomorpholine ring substituted with a chlorophenyl group, a hydroxyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the thiomorpholine ring can be formed through the reaction of a chlorophenyl-substituted amine with a suitable thiol under acidic or basic conditions. The hydroxyl and carboxylic acid groups are introduced through subsequent oxidation and carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
(3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxyl and carboxylic acid groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Chlorophenol: Shares the chlorophenyl group but lacks the thiomorpholine ring and other functional groups.
Phenolic Compounds: Contain a phenol moiety and exhibit similar biological activities.
Uniqueness
(3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid is unique due to its combination of functional groups and the presence of the thiomorpholine ring
Properties
IUPAC Name |
(3R)-6-(3-chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c1-7-12(17,8-3-2-4-9(13)5-8)18-6-10(14-7)11(15)16/h2-5,7,10,14,17H,6H2,1H3,(H,15,16)/t7?,10-,12?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKIHEHYUSKICU-HLIOBJQSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SCC(N1)C(=O)O)(C2=CC(=CC=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(SC[C@H](N1)C(=O)O)(C2=CC(=CC=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747344 |
Source
|
Record name | (3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246812-57-6 |
Source
|
Record name | (3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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